molecular formula C17H24ClN3O3S B12746171 Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride CAS No. 136996-76-4

Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B12746171
CAS No.: 136996-76-4
M. Wt: 385.9 g/mol
InChI Key: OYNAEFGMLDYYEZ-UHFFFAOYSA-N
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Description

Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with a piperazine compound.

    Hydroxylation and Phenol Introduction: The hydroxyl group is introduced via oxidation reactions, and the phenol group is attached through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Halogenated phenols, alkylated piperazines.

Scientific Research Applications

Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds, while the piperazine and thiazole rings can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(4-(2-hydroxy-3-(thiazolyl)propyl)-1-piperazinyl)-, monohydrochloride: Lacks the methyl group on the thiazole ring.

    Phenol, 2-(4-(2-hydroxy-3-(benzothiazolyl)propyl)-1-piperazinyl)-, monohydrochloride: Contains a benzothiazole ring instead of a thiazole ring.

Uniqueness

The presence of the 4-methyl-5-thiazolyl group in Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

136996-76-4

Molecular Formula

C17H24ClN3O3S

Molecular Weight

385.9 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propyl]piperazin-1-yl]phenol;hydrochloride

InChI

InChI=1S/C17H23N3O3S.ClH/c1-13-17(24-12-18-13)23-11-14(21)10-19-6-8-20(9-7-19)15-4-2-3-5-16(15)22;/h2-5,12,14,21-22H,6-11H2,1H3;1H

InChI Key

OYNAEFGMLDYYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3O)O.Cl

Origin of Product

United States

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